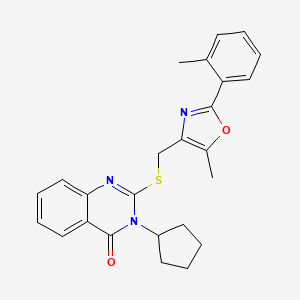
3-cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H25N3O2S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, which is renowned for its diverse biological activities. This compound integrates a quinazolinone core, a cyclopentyl group, and a thioether linkage to a substituted oxazole, suggesting potential applications in medicinal chemistry, particularly as inhibitors of various biological targets.
Chemical Structure and Properties
- Molecular Formula : C25H25N3O2S
- Molecular Weight : 431.55 g/mol
- CAS Number : 1114650-27-9
The structural features of this compound may enhance its interaction with biological molecules, potentially leading to significant biological effects.
Antitumor Activity
Quinazolinone derivatives have shown promising antitumor activity. For instance, a study evaluated several quinazolinone derivatives for cytotoxicity against human breast (MCF-7) and ovarian (A2780) cancer cell lines. Notably, some derivatives exhibited cytotoxicity that was significantly higher than the positive control lapatinib, with IC50 values ranging from 0.14 µM to 15.72 µM against MCF7 cells .
| Compound | Cell Line | IC50 (µM) | Comparison with Lapatinib (IC50 = 5.9 µM for MCF7) |
|---|---|---|---|
| 2j | MCF7 | 3.79 ± 0.96 | More potent |
| 3g | A2780 | 0.14 ± 0.03 | More potent |
| 2e | MCF7 | 15.72 ± 0.07 | Less potent |
The mechanism of action for quinazolinones often involves inhibition of tyrosine kinases, which are critical in cancer progression. For example, compounds similar to this compound were found to inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR . Molecular docking studies indicated that certain derivatives act as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR .
Antimicrobial Activity
Despite the promising antitumor activity, some studies indicate that quinazolinone derivatives may exhibit negligible antimicrobial activity . This characteristic could be beneficial in drug development by reducing potential side effects associated with antimicrobial agents.
Case Studies
- Cytotoxicity Study : A series of quinazolinone derivatives were synthesized and tested against MCF7 and A2780 cell lines, demonstrating varying degrees of cytotoxicity compared to established drugs like lapatinib.
- Inhibition of Tyrosine Kinases : Research has shown that certain quinazolinones exhibit strong inhibitory activity against key kinases involved in cancer signaling pathways, highlighting their potential as targeted therapies.
属性
IUPAC Name |
3-cyclopentyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-16-9-3-6-12-19(16)23-26-22(17(2)30-23)15-31-25-27-21-14-8-7-13-20(21)24(29)28(25)18-10-4-5-11-18/h3,6-9,12-14,18H,4-5,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKBSAZDHAWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














